![molecular formula C8H15N B035091 2-Methyl-3-azabicyclo[3.2.1]octane CAS No. 101251-91-6](/img/structure/B35091.png)
2-Methyl-3-azabicyclo[3.2.1]octane
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Overview
Description
2-Methyl-3-azabicyclo[3.2.1]octane, also known as quinuclidine, is a bicyclic amine that has numerous applications in the field of organic chemistry. It is a colorless liquid that has a strong, pungent odor and is soluble in water, ethanol, and ether. Quinuclidine is widely used in the synthesis of various organic compounds, and its unique structure and properties make it a valuable tool for scientific research.
Mechanism of Action
The mechanism of action of 2-Methyl-3-azabicyclo[3.2.1]octane is complex and varies depending on the specific compound being studied. However, it is known to interact with a range of receptors in the central nervous system, including muscarinic, histaminic, and serotonin receptors. Quinuclidine derivatives have also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Quinuclidine and its derivatives have been shown to have a range of biochemical and physiological effects. In animal studies, 2-Methyl-3-azabicyclo[3.2.1]octane has been shown to induce sedation, hypothermia, and antinociception. Quinuclidine derivatives have also been shown to have antipsychotic and antidepressant effects, and may have potential as treatments for neurological disorders such as Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
Quinuclidine is a versatile compound that has numerous advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a wide range of applications in organic synthesis. However, 2-Methyl-3-azabicyclo[3.2.1]octane can be difficult to handle due to its strong odor and toxicity, and care must be taken to ensure proper safety measures are in place.
Future Directions
There are numerous future directions for research involving 2-Methyl-3-azabicyclo[3.2.1]octane and its derivatives. One area of interest is the development of new 2-Methyl-3-azabicyclo[3.2.1]octane-based compounds with improved pharmacological properties, particularly for the treatment of neurological disorders. Another area of interest is the development of new synthetic methods for 2-Methyl-3-azabicyclo[3.2.1]octane and its derivatives, which could lead to the discovery of novel compounds with unique properties and applications. Finally, there is potential for the use of 2-Methyl-3-azabicyclo[3.2.1]octane in the development of new materials science applications, such as the synthesis of novel polymers and catalysts.
Synthesis Methods
The synthesis of 2-Methyl-3-azabicyclo[3.2.1]octane can be achieved through several methods, including the hydrogenation of quinoline, the reduction of N-methyl-3-piperidone, and the reaction of cyclohexanone with ammonia. The most commonly used method involves the reaction of cyclohexanone with formaldehyde and ammonia in the presence of a catalyst such as Raney nickel or platinum.
Scientific Research Applications
Quinuclidine has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Quinuclidine derivatives have been shown to exhibit a range of biological activities, including anticholinergic, antihistaminic, and anticonvulsant effects.
properties
CAS RN |
101251-91-6 |
---|---|
Product Name |
2-Methyl-3-azabicyclo[3.2.1]octane |
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-methyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-6-8-3-2-7(4-8)5-9-6/h6-9H,2-5H2,1H3 |
InChI Key |
HBSYJDNMCYOBMR-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)CN1 |
Canonical SMILES |
CC1C2CCC(C2)CN1 |
Origin of Product |
United States |
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